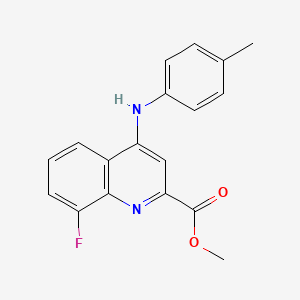

Methyl 8-fluoro-4-(p-tolylamino)quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is a well-known nitrogenous tertiary base . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

Quinolines can be synthesized using alternative reaction methods that are greener and more sustainable. These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For example, the quinoline affixed pyrazole analogue was obtained by treating 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester followed by deprotection under hydrochloric acid medium .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . More specific physical and chemical properties would depend on the specific quinoline derivative .Applications De Recherche Scientifique

Third-Generation Photovoltaics

Quinoline derivatives have gained popularity in third-generation photovoltaic applications . They are used in the development of photovoltaic cells due to their properties such as absorption spectra and energy levels . They are implemented in photovoltaic cells, and their architecture and design are described in detail .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They are used in the design and architecture of OLEDs .

Transistors

Quinoline derivatives are also used in transistors . They contribute to the performance and characteristics of these devices .

Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . They are explored for their potential in various biomedical fields .

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are used in the synthesis of various therapeutic agents .

Anticancer Activity

Some quinoline derivatives have shown potent anticancer activity . For example, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to the presence of fluoro and chloro substitution .

Mécanisme D'action

Quinolines

are a class of organic compounds with a heterocyclic aromatic ring structure, which have been used in medicinal chemistry due to their wide range of biological activities . They are known to exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .

Mode of Action

The mode of action of quinolines can vary widely depending on the specific compound and its targets. Some quinolines work by inhibiting enzyme activity, while others may interact with DNA or other cellular components .

Biochemical Pathways

Quinolines can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure .

Result of Action

Quinolines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of quinolines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Orientations Futures

Propriétés

IUPAC Name |

methyl 8-fluoro-4-(4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-6-8-12(9-7-11)20-15-10-16(18(22)23-2)21-17-13(15)4-3-5-14(17)19/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGILGSWLRIMULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)

![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)